
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide, also known as CPTH2, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in cancer therapy, neurodegenerative diseases, and inflammation. CPTH2 is a potent inhibitor of histone acetyltransferase (HAT) activity and has been shown to modulate the acetylation of histone proteins, leading to changes in gene expression.
Mecanismo De Acción
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a potent inhibitor of histone acetyltransferase (HAT) activity, which plays a critical role in the regulation of gene expression. HAT enzymes catalyze the acetylation of histone proteins, leading to changes in chromatin structure and gene expression. By inhibiting HAT activity, this compound can modulate the acetylation of histone proteins, leading to changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate cell cycle progression. This compound has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide in lab experiments include its potency, specificity, and versatility. This compound is a potent inhibitor of HAT activity and has been shown to modulate the expression of various genes involved in cancer, inflammation, and neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method and potential toxicity at high concentrations.
Direcciones Futuras
There are many potential future directions for research on N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide. One area of interest is the development of more potent and selective inhibitors of HAT activity. Another area of interest is the identification of specific genes and pathways that are modulated by this compound. Additionally, there is potential for the development of this compound-based therapies for cancer and neurodegenerative diseases. Overall, this compound is a promising compound that has the potential to have a significant impact on scientific research and medicine.
Métodos De Síntesis
The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 4-cyanophenylthiazole, which is then reacted with 4-(ethylthio)phenylacetic acid to form the intermediate compound. The final step involves the addition of an amide group to the intermediate compound to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail to ensure high purity and yield.
Aplicaciones Científicas De Investigación
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide has been widely studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
In addition to cancer therapy, this compound has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases.
Propiedades
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c1-2-25-17-9-5-14(6-10-17)11-19(24)23-20-22-18(13-26-20)16-7-3-15(12-21)4-8-16/h3-10,13H,2,11H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISCDXLXQYUGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2793274.png)
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2793278.png)
![8-(Bromomethyl)dispiro[3.1.36.14]decane](/img/structure/B2793279.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2793280.png)
![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2793281.png)
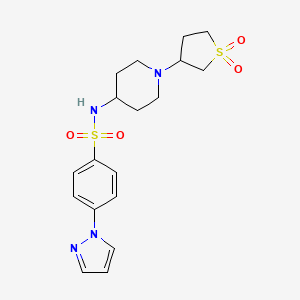

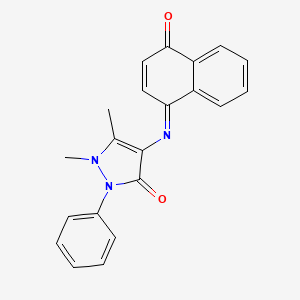
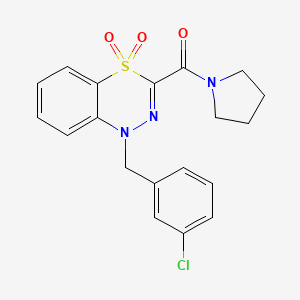
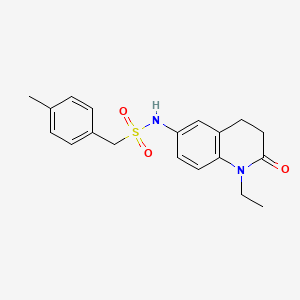
![1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)ethanone](/img/structure/B2793289.png)
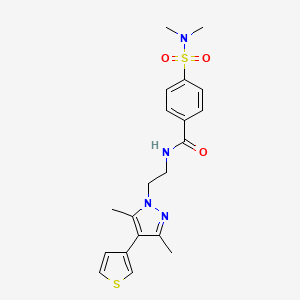
![N-[2-(4-Methylphenoxy)ethyl]acetamide](/img/structure/B2793292.png)
![(3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2793297.png)